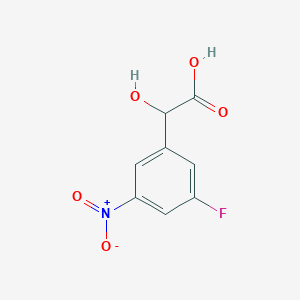
8-(Trimethylsilyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundQuinoline itself is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trimethylsilyl)quinoline typically involves the introduction of a trimethylsilyl group to the quinoline ring. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions: 8-(Trimethylsilyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
8-(Trimethylsilyl)quinoline has a variety of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including those with trimethylsilyl groups, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 8-(Trimethylsilyl)quinoline and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases. The trimethylsilyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
類似化合物との比較
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure
Uniqueness: 8-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
特性
CAS番号 |
134050-43-4 |
|---|---|
分子式 |
C12H15NSi |
分子量 |
201.34 g/mol |
IUPAC名 |
trimethyl(quinolin-8-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChIキー |
AZMSHDUCKRGHAE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)


![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)



